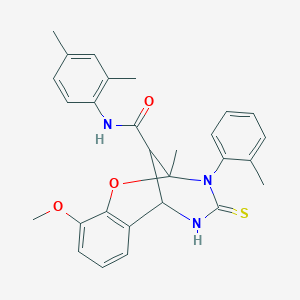
N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a useful research compound. Its molecular formula is C28H29N3O3S and its molecular weight is 487.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2,4-dimethylphenyl)-10-methoxy-2-methyl-3-(2-methylphenyl)-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables and relevant research findings.
- Molecular Formula: C28H29N3O3S
- Molecular Weight: 487.63 g/mol
- CAS Number: Not available
- Purity: >90% .
Anticancer Activity
Research has indicated that compounds similar in structure to this compound exhibit significant anticancer properties. For instance:
- A study on related thieno[2,3-d]pyrimidine derivatives showed cytotoxic activity against the MDA-MB-231 breast cancer cell line with IC50 values ranging from 27.6 μM to 50 μM .
The structure activity relationship (SAR) indicates that modifications in the phenyl rings can enhance cytotoxicity. The presence of electron-withdrawing groups has been correlated with increased potency against cancer cell lines.
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular properties. A notable study demonstrated that certain derivatives exhibited activity against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.12 μM . This suggests that the thioxo group and the carboxamide functionality may play critical roles in enhancing antitubercular efficacy.
Anticonvulsant Activity
In another context, compounds featuring similar thiazole and thiadiazole moieties were tested for anticonvulsant effects using a picrotoxin-induced convulsion model. These studies revealed promising anticonvulsant activities with IC50 values around 1.98 μg/mL . The presence of methyl groups on the phenyl rings was found to enhance these activities.
Case Studies
-
Anticancer Efficacy:
- Study: Evaluation of thieno[2,3-d]pyrimidine derivatives.
- Findings: Significant cytotoxicity against MDA-MB-231 cells with a focus on structure modifications.
- IC50 Range: 27.6 μM – 50 μM.
- Antitubercular Activity:
- Anticonvulsant Properties:
Data Tables
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-6-methoxy-9-methyl-10-(2-methylphenyl)-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-16-13-14-20(18(3)15-16)29-26(32)23-24-19-10-8-12-22(33-5)25(19)34-28(23,4)31(27(35)30-24)21-11-7-6-9-17(21)2/h6-15,23-24H,1-5H3,(H,29,32)(H,30,35) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQELEKXJYCZBQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2C3C4=C(C(=CC=C4)OC)OC2(N(C(=S)N3)C5=CC=CC=C5C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













